molecular formula C7H9BrN4O2 B1407808 3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide CAS No. 1188410-10-7

3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide

Cat. No. B1407808
CAS RN: 1188410-10-7
M. Wt: 261.08 g/mol
InChI Key: JGVCSFYFKISQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide” is a chemical compound that is used in various scientific research applications. It serves as an intermediate in organic synthesis and pharmaceuticals .


Molecular Structure Analysis

The molecular formula of “3-Amino-6-bromopyrazine-2-carboxylic acid” is C5H4BrN3O2 . The InChI Key is MTNAQEKMSVDTAQ-UHFFFAOYSA-N . The SMILES string is NC1=NC=C (Br)N=C1C (O)=O .


Chemical Reactions Analysis

“3-Amino-6-bromopyrazine-2-carboxylic acid” is used to prepare 3-bromo-5-phenylpyrazine-2-amine . It serves as an intermediate in organic synthesis and pharmaceuticals .


Physical And Chemical Properties Analysis

The physical form of “3-Amino-6-bromopyrazine-2-carboxylic acid” is a solid . It is soluble in dimethyl sulfoxide and methanol . The molecular weight is 218.01 .

Scientific Research Applications

Synthesis and Structural Studies

  • Pteridine Synthesis : 3-Amino-6-bromopyrazine-2-carboxylic acid derivatives have been utilized in the synthesis of various pteridin-4-one derivatives, including 6-bromo-2-methyl and 6-bromo-2-phenyl derivatives. These syntheses involve heating with ortho esters or amides and formation of 2,N-acyl derivatives prior to ring closure with aqueous alkali. These processes have been evaluated for their efficiency and compared in different methods (Albert, 1979).

  • Synthesis of N-Substituted-6-alkoxypteridin-4-amine : A novel synthesis method for N-substituted-6-alkoxypteridin-4-amine using 3-amino-6-bromopyrazine-2-carboxamide derivatives has been developed. This method has yielded new compounds with confirmed structures through various analytical techniques. Different chlorinating reagents have been shown to produce different products, and the possible chlorination mechanism was discussed (Duan, Jia, Zhu, & Wang, 2012).

  • Suzuki Coupling Approach : The use of related pyrazine compounds in Suzuki coupling to arylboronic acids has been explored as a route to synthesize structures like the luminescent chromophore coelenterazine (Jones, Keenan, & Hibbert, 1996).

Chemical Properties and Reactions

  • Study of Pyrazine Reactions : The conversion of 3-aminopyrazine-2-carboxamide into various derivatives, such as 3-aminopyrazine-2-carbonitrile, and further into different pteridine and imidazo[1,5-a]pyrazine compounds, highlights the chemical versatility of pyrazine derivatives. These studies offer insights into ionization constants, ultraviolet spectra, and the hydration of these compounds (Albert & Ohta, 1970).

Applications in Medicinal Chemistry

  • Synthesis of Antimicrobial Compounds : The synthesis of pyridine derivatives, starting from 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid, has led to compounds with antimicrobial activity. This demonstrates the role of pyrazine derivatives in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Development of Anticonvulsant Agents : Research on 3-aminopyrroles and pyrazoles, synthesized from acetophenone and glycine derivatives, shows significant anticonvulsant activity, highlighting the potential of pyrazine derivatives in the development of new anticonvulsant medications (Unverferth et al., 1998).

Safety and Hazards

“3-Amino-6-bromopyrazine-2-carboxylic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

As an intermediate in organic synthesis and pharmaceuticals , “3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide” has potential applications in the development of new drugs and other chemical products. Its unique properties make it an ideal candidate for drug development, catalysis, and organic synthesis.

properties

IUPAC Name

3-amino-6-bromo-N-(methoxymethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN4O2/c1-14-3-11-7(13)5-6(9)10-2-4(8)12-5/h2H,3H2,1H3,(H2,9,10)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVCSFYFKISQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide
Reactant of Route 2
Reactant of Route 2
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide
Reactant of Route 3
Reactant of Route 3
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide
Reactant of Route 4
Reactant of Route 4
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide
Reactant of Route 5
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide
Reactant of Route 6
3-Amino-6-bromopyrazine-2-carboxylic acid methoxymethylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.